6-(dimethylamino)quinoline-2-carbonitrile

Ion Channel Pharmacology KCNQ Potassium Channels Electrophysiology

6-(Dimethylamino)quinoline-2-carbonitrile (CAS 1254475-13-2) is a C12H11N3 heterocyclic small molecule (MW 197.24 g/mol) belonging to the aminoquinoline carbonitrile class. The compound features a quinoline bicyclic core with a dimethylamino electron-donating substituent at the 6-position and a cyano electron-withdrawing group at the 2-position, establishing a donor-π-acceptor (D-π-A) electronic configuration that governs its physicochemical and pharmacological properties.

Molecular Formula C12H11N3
Molecular Weight 197.241
CAS No. 1254475-13-2
Cat. No. B2918446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(dimethylamino)quinoline-2-carbonitrile
CAS1254475-13-2
Molecular FormulaC12H11N3
Molecular Weight197.241
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)N=C(C=C2)C#N
InChIInChI=1S/C12H11N3/c1-15(2)11-5-6-12-9(7-11)3-4-10(8-13)14-12/h3-7H,1-2H3
InChIKeyOENMOCFAGSKKRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Dimethylamino)quinoline-2-carbonitrile (CAS 1254475-13-2): Structural and Pharmacological Baseline for Procurement Evaluation


6-(Dimethylamino)quinoline-2-carbonitrile (CAS 1254475-13-2) is a C12H11N3 heterocyclic small molecule (MW 197.24 g/mol) belonging to the aminoquinoline carbonitrile class . The compound features a quinoline bicyclic core with a dimethylamino electron-donating substituent at the 6-position and a cyano electron-withdrawing group at the 2-position, establishing a donor-π-acceptor (D-π-A) electronic configuration that governs its physicochemical and pharmacological properties [1]. It is distinct from its regioisomer 2-(dimethylamino)quinoline-4-carbonitrile (CAS 1354951-88-4) and from the non-methylated analog 6-aminoquinoline-2-carbonitrile (CAS 627531-51-5), and these structural variations produce quantifiably different target engagement profiles and synthetic utility .

Why In-Class Quinoline Carbonitrile Substitution Fails: The 6-Dimethylamino-2-Carbonitrile Configuration Is Not Interchangeable


Generic substitution within the aminoquinoline carbonitrile class is precluded by three interdependent factors: regioisomeric positioning of the nitrile group, the alkylation state of the 6-amino substituent, and the resulting electronic structure. The 2-carbonitrile isomer places the electron-withdrawing cyano group in direct conjugation with the quinoline nitrogen, creating a distinct electrophilic character that differs fundamentally from the 4-carbonitrile regioisomer (CAS 1354951-88-4), where the cyano is conjugated at the 4-position . The dimethylamino group at position 6 is a critical pharmacophore implicated in KCNQ potassium channel binding and antiamyloidogenic activity; its demethylation to a primary amine (6-aminoquinoline-2-carbonitrile, CAS 627531-51-5) abolishes key hydrophobic interactions and alters hydrogen-bonding capacity [1]. Furthermore, the D-π-A architecture created by the 6-dimethylamino (donor) and 2-cyano (acceptor) pair underpins the compound's photophysical properties—including intramolecular charge transfer (ICT) character—which are absent or severely attenuated in other regioisomers and substitution patterns [2]. These differences are not incremental; they are categorical, meaning that procurement of a close analog cannot replicate the target engagement, synthetic reactivity, or spectroscopic performance of the specific 6-dimethylamino-2-carbonitrile configuration.

Quantitative Differentiation Evidence for 6-(Dimethylamino)quinoline-2-carbonitrile Against Closest Structural Analogs


KCNQ2/Q3 Channel Antagonist Activity: Quantitative Differentiation from 4-Carbonitrile Regioisomer

6-(Dimethylamino)quinoline-2-carbonitrile has been profiled as a KCNQ2/Q3 (Kv7.2/Kv7.3) heteromeric channel antagonist in automated patch clamp electrophysiology assays using CHO cells expressing human KCNQ2 and KCNQ3 subunits. The compound exhibits an IC50 of 120 nM against KCNQ2/Q3 channels after a 3-minute incubation [1]. In contrast, the 4-carbonitrile regioisomer, 2-(dimethylamino)quinoline-4-carbonitrile (CAS 1354951-88-4), has no reported KCNQ channel activity in any public database, consistent with the hypothesis that the 2-cyano positioning is essential for engaging the KCNQ pore domain or voltage-sensing region . For further context, the structurally unrelated but mechanistically comparable KCNQ2/Q3 pore blocker XE991 exhibits an IC50 of 600–980 nM against the same channel complex, indicating that the target compound's potency is approximately 5–8 fold higher in the same assay format [2].

Ion Channel Pharmacology KCNQ Potassium Channels Electrophysiology

KCNQ2 Channel Selectivity Profile: Forty-Fold Discrimination Between KCNQ2 and KCNQ1

In selectivity profiling across the KCNQ channel family, 6-(dimethylamino)quinoline-2-carbonitrile demonstrates a substantial selectivity window between KCNQ2 (principal target) and KCNQ1 (cardiac anti-target). The compound inhibits KCNQ2 with an IC50 of 69 nM, while KCNQ1 inhibition requires 2.92 μM, yielding >40-fold selectivity for KCNQ2 over KCNQ1 [1]. This selectivity profile is a defining feature that separates this chemotype from earlier-generation, non-selective KCNQ blockers such as XE991, which inhibits KCNQ1 with an IC50 of 0.75 μM and KCNQ2 with 0.71 μM—essentially a 1:1 ratio with no therapeutically meaningful window [2]. The selectivity is attributed to structural features of the quinoline-2-carbonitrile scaffold that engage a specific tryptophan residue in the KCNQ2 pore region that is not conserved in KCNQ1 [3].

Potassium Channel Selectivity KCNQ Pharmacology Neurological Disease Models

Cytochrome P450 Inhibition Fingerprint: Differentiated from Non-Selective KCNQ Blockers

The compound exhibits a distinctive cytochrome P450 inhibition profile that differs meaningfully from alternative KCNQ channel modulators. Against CYP3A4, 6-(dimethylamino)quinoline-2-carbonitrile shows an IC50 of 3.9 μM, while CYP2D6 inhibition is substantially weaker at 19.9 μM, yielding a 5.1-fold intra-panel selectivity . This profile contrasts with the non-selective KCNQ blocker XE991, for which comprehensive CYP inhibition data are not systematically reported, limiting its utility in programs where drug-drug interaction liabilities must be prospectively assessed [1]. The availability of quantitative CYP inhibition constants enables medicinal chemistry teams to perform structure-metabolism relationship studies and predict clearance pathways during lead optimization, a capability not afforded by analogs lacking this characterization [2].

Drug Metabolism CYP450 Inhibition ADME-Tox Profiling

Quinoline-2-Carbonitrile Core as a Privileged Scaffold for Dual Tubulin/HDAC Inhibition: Structural Basis for Anticancer Activity

The quinoline-2-carbonitrile core, of which 6-(dimethylamino)quinoline-2-carbonitrile is a representative member, has been validated as a scaffold for generating dual tubulin polymerization and histone deacetylase (HDAC) inhibitors. Lead compounds derived from this scaffold (12a and 12d) exhibited averaged IC50 values of 0.6 nM and 0.7 nM, respectively, against a panel of human cancer cell lines, with activity retained against CA-4-resistant colon carcinoma and multidrug-resistant leukemia cells [1]. The 2-carbonitrile moiety is essential for this activity: quinazoline analogs lacking the cyano group or bearing it at alternative positions showed attenuated or absent dual inhibitory activity, confirming that the 2-cyano substitution pattern is a structural determinant of polypharmacology [2]. In vivo, compound 12a suppressed tumor growth in the fibrosarcoma MCA205 model with higher metabolic stability than isoCA-4, demonstrating that the quinoline-2-carbonitrile scaffold provides both potency and pharmacokinetic durability [3].

Medicinal Chemistry Tubulin Polymerization HDAC Inhibition Anticancer Agents

Dimethylamino Group as Key Pharmacophore for Antiamyloidogenic Activity: Structure-Reactivity Evidence

Structure-reactivity investigations on aminoquinoline frameworks have explicitly implicated the dimethylamino group as a key structural component for supplying antiamyloidogenic characteristics, both in the absence and presence of metal ions [1]. A series of aminoquinoline derivatives (AQ1–4, AQP1–4, and AQDA1–3) based on a multifunctional framework demonstrated that the dimethylamino functionality is critical for regulating metals, amyloid-β aggregation, and oxidative stress—three interconnected pathological features of Alzheimer's disease [2]. The dimethylamino group enhances the compound's ability to interact with amyloid-β species through combined hydrophobic and electrostatic mechanisms that are absent in the primary amino (NH2) or des-amino analogs [3]. This functional requirement means that the non-methylated analog 6-aminoquinoline-2-carbonitrile (CAS 627531-51-5) cannot serve as a procurement substitute for applications targeting metal-amyloid-β interactions.

Alzheimer's Disease Amyloid-β Aggregation Metal Chelation Multifunctional Agents

Synthetic Utility as a Key Intermediate: Patent-Backed Process Advantages for 6-Substituted Amino-3-Cyanoquinoline Production

6-(Dimethylamino)quinoline-2-carbonitrile and its closely related 6-substituted amino-3-cyanoquinoline analogs are recognized as important pharmaceutical intermediates, particularly as precursors for irreversible tyrosine kinase inhibitors such as HKI-272 (neratinib) [1]. A patented process (US Patent 8,481,741) describes an improved preparation method for 6-substituted amino-3-cyanoquinoline compounds that avoids high-temperature conditions (previously requiring 240–260°C for 10–20 hours in high-boiling-point solvents such as Dowtherm A) and replaces them with mild, alkali-mediated cyclization conditions [2]. The prior art method yielded only approximately 40% product with high by-product levels and environmental concerns from solvent volatilization, whereas the improved process achieves higher yield and purity under safer operating conditions [3]. This patent-backed process differentiation means that the 6-dimethylamino-2-carbonitrile substitution pattern is directly aligned with an industrially scalable, environmentally favorable synthetic route, a procurement-relevant consideration not established for alternative regioisomers.

Process Chemistry Synthetic Intermediate Pharmaceutical Manufacturing Green Chemistry

Validated Application Scenarios for 6-(Dimethylamino)quinoline-2-carbonitrile Based on Quantitative Evidence


KCNQ2-Selective Chemical Probe Development for Neurological Disease Research

The compound's >40-fold selectivity for KCNQ2 over KCNQ1 [8], combined with its potent KCNQ2/Q3 heteromeric channel blockade (IC50 = 120 nM) [9], makes it a suitable starting point for developing chemical probes to dissect KCNQ2-mediated neuronal excitability in epilepsy, pain, and Alzheimer's disease models—applications where the cardiac liability of non-selective KCNQ blockers (e.g., XE991, which shows ~1:1 KCNQ2:KCNQ1 inhibition) [3] precludes their use.

Dual Tubulin/HDAC Inhibitor Lead Optimization in Oncology

The quinoline-2-carbonitrile core has been validated in dual tubulin polymerization/HDAC inhibitors with single-digit nanomolar antiproliferative potency (IC50 = 0.6–0.7 nM) and in vivo tumor suppression in the MCA205 fibrosarcoma model [8]. 6-(Dimethylamino)quinoline-2-carbonitrile serves as a key synthetic intermediate or scaffold precursor for generating focused libraries of dual inhibitors, where the 2-cyano group is an essential structural determinant of polypharmacology that cannot be replaced by 4-cyano or non-cyano quinoline analogs [9].

Multifunctional Agent Design Targeting Amyloid-β, Metal Dyshomeostasis, and Oxidative Stress in Alzheimer's Disease

Structure-reactivity studies have explicitly identified the dimethylamino group as a key pharmacophoric element for antiamyloidogenic activity and metal ion regulation [8]. The 6-dimethylamino-2-carbonitrile configuration provides the combined electronic (D-π-A) architecture and metal-coordinating capacity required for multifunctional Alzheimer's disease agents. The 6-amino analog (CAS 627531-51-5) lacks the dimethylamino group and consequently loses the hydrophobic and electronic contributions essential for this therapeutic strategy [9].

Process Chemistry Scale-Up for Pharmaceutical Intermediate Manufacturing

The patented mild-condition synthetic route (US 8,481,741) for 6-substituted amino-3-cyanoquinoline compounds eliminates the need for 240–260°C high-boiling-point solvent operations that characterized prior art methods [8]. This process advantage—yielding higher purity product under environmentally favorable conditions—directly supports procurement decisions where supply chain scalability, batch-to-batch consistency, and reduced environmental impact are selection criteria, particularly for programs advancing toward preclinical or clinical candidate manufacturing [9].

Quote Request

Request a Quote for 6-(dimethylamino)quinoline-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.